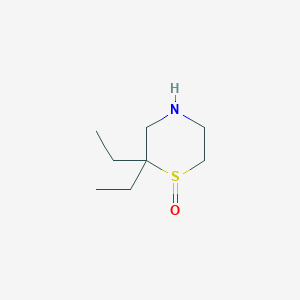

2,2-Diethyl-1lambda4-thiomorpholin-1-one

Description

Properties

IUPAC Name |

2,2-diethyl-1,4-thiazinane 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS/c1-3-8(4-2)7-9-5-6-11(8)10/h9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFHCDHJDQMZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNCCS1=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiomorpholine Ring Formation

The thiomorpholine core is typically constructed via cyclization of dithiols or thioamides with dihaloalkanes. For 2,2-diethyl derivatives, diethylamine serves as the primary precursor. A patented method for analogous thiomorpholine-1,1-dioxide synthesis involves reacting bis(2-chloroethyl)amine with sodium sulfide under reflux, yielding a thiomorpholine intermediate. Adapting this approach, diethylamine derivatives can be alkylated with 1,2-dichloroethane in the presence of a base (e.g., NaHCO₃) to form the 2,2-diethyl-thiomorpholine skeleton.

Table 1: Reaction Conditions for Thiomorpholine Core Synthesis

Introduction of Ethyl Groups

Ethyl substituents are introduced via Friedel-Crafts alkylation or nucleophilic substitution. A scalable approach from patent CN106397356A employs diethyl sulfone as an alkylating agent, reacting with thiomorpholine intermediates under acidic conditions. Alternatively, Grignard reagents (e.g., ethyl magnesium bromide) can add ethyl groups to sulfur-containing precursors, though this requires anhydrous conditions.

Sulfur Oxidation to Sulfone

Oxidizing Agents and Conditions

The critical oxidation step converts the thiomorpholine sulfide to the sulfone. Potassium permanganate (KMnO₄) in aqueous acidic media is widely used, as demonstrated in thiomorpholine-1,1-dioxide synthesis. For 2,2-diethyl derivatives, oxidation with 30% hydrogen peroxide (H₂O₂) in acetic acid achieves complete conversion at 40–50°C.

Table 2: Oxidation Parameters for Sulfone Formation

Catalytic Oxidation

Emerging methods utilize tungsten-based catalysts (e.g., Na₂WO₄) with H₂O₂, reducing reaction times to 2–3 hours while maintaining yields >90%. This approach minimizes over-oxidation byproducts, critical for preserving the ethyl substituents’ integrity.

Hydrochloride Salt Formation

Acidic Workup

The free base is converted to its hydrochloride salt by treatment with concentrated HCl in ethanol or dichloromethane. Patent CN106397356A details a process where thiomorpholine-1,1-dioxide is dissolved in water, treated with HCl, and recrystallized from ethanol to achieve 99.6% purity.

Table 3: Hydrochloride Salt Crystallization Data

Polymorph Control

Crystalline forms are stabilized via solvent-mediated recrystallization. For instance, dissolving the hydrochloride salt in diethyl ether-methanol mixtures yields a solvated polymorph with a melting point of 106–108°C. This step ensures batch-to-batch consistency in pharmaceutical formulations.

Purification and Analytical Characterization

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases resolves the sulfone from unreacted precursors. Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (211.76 g/mol) and fragmentation patterns.

Spectroscopic Confirmation

-

FT-IR : Peaks at 1120 cm⁻¹ (S=O stretch) and 2960 cm⁻¹ (C-H stretch of ethyl groups).

-

¹H NMR : δ 1.2 (t, 6H, -CH₂CH₃), δ 3.4 (m, 4H, -NCH₂), δ 4.1 (s, 2H, -SO₂CH₂).

Scalability and Industrial Adaptation

Pilot-Scale Production

A 100 kg batch synthesis reported in patent CN106397356A achieved 99.2% yield by scaling reagent ratios (e.g., 660g starting material → 542g product). Critical factors include:

-

Temperature Control : Maintaining ≤40°C during exothermic oxidation.

-

Solvent Recovery : Ethanol and diethyl ether are distilled and reused, reducing costs.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound Synthesis

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethyl-1lambda4-thiomorpholin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can yield sulfoxides and sulfones.

Reduction: Reduction reactions can produce diethylamine derivatives.

Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

2,2-Diethyl-1lambda4-thiomorpholin-1-one has found applications in various scientific fields:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

2,2-Diethyl-1lambda4-thiomorpholin-1-one is structurally similar to other thiomorpholine derivatives, such as 2,2-Dimethyl-1lambda4-thiomorpholin-1-one and 2,2-Diethyl-1lambda4-thiazinane-1-one. its unique diethyl substitution pattern gives it distinct chemical and biological properties compared to these compounds.

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 2,2-Diethyl-1λ⁴-thiomorpholin-1-one with 2-chloro-1-(thiomorpholin-4-yl)ethan-1-one () and other hypothetical analogs:

| Compound | Molecular Formula | Molecular Weight | Substituents | Sulfur Oxidation State | Key Properties |

|---|---|---|---|---|---|

| 2,2-Diethyl-1λ⁴-thiomorpholin-1-one | C₈H₁₅NO₂S* | ~201.3* | Two ethyl groups at C2; ketone | Sulfone (S=O₂) | High polarity, moderate lipophilicity |

| 2-Chloro-1-(thiomorpholin-4-yl)ethan-1-one | C₆H₁₀ClNOS | 179.67 | Chloroethyl group at C1 | Thioether (S) | Lower polarity, reactive chloro substituent |

| Thiomorpholine-1-one (hypothetical) | C₄H₇NOS | 117.17 | None (parent structure) | Thioether (S) | High solubility, minimal steric hindrance |

Key Findings from Structural Comparisons

Impact of Substituents :

- The ethyl groups in 2,2-Diethyl-1λ⁴-thiomorpholin-1-one increase steric bulk and lipophilicity compared to the simpler chloroethyl substituent in 2-chloro-1-(thiomorpholin-4-yl)ethan-1-one. This may enhance membrane permeability in biological systems but reduce aqueous solubility.

- The chloro group in 2-chloro-1-(thiomorpholin-4-yl)ethan-1-one introduces electrophilicity, making it more reactive in substitution reactions compared to the inert ethyl groups .

Sulfur Oxidation State :

- The sulfone group (S=O₂) in 2,2-Diethyl-1λ⁴-thiomorpholin-1-one significantly increases polarity and hydrogen-bonding capacity, which could improve crystallinity and thermal stability. In contrast, the thioether sulfur in 2-chloro-1-(thiomorpholin-4-yl)ethan-1-one reduces polarity, favoring organic solvent solubility .

Applications and Reactivity :

- 2-Chloro-1-(thiomorpholin-4-yl)ethan-1-one is likely used as an intermediate in organic synthesis, leveraging its reactive chloro group for further functionalization.

- The diethyl-substituted sulfone in 2,2-Diethyl-1λ⁴-thiomorpholin-1-one may find use in drug design, where sulfones are valued for their metabolic stability and hydrogen-bonding interactions with biological targets.

Biological Activity

2,2-Diethyl-1lambda4-thiomorpholin-1-one, also known as 2,2-diethyl-1,4-thiazinane 1-oxide, is an organic compound characterized by its unique chemical structure and potential biological activities. The compound has garnered attention in various fields, particularly in medicinal chemistry and biological research.

- Molecular Formula : C8H18NOS

- Molecular Weight : 211.76 g/mol

- IUPAC Name : 2,2-diethyl-1,4-thiazinane 1-oxide; hydrochloride

- InChI Key : DXBCZDGFCRIZHD-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of thiomorpholine with diethyl groups under controlled conditions. The process may require oxidizing agents to introduce the oxo group and can be performed on a larger scale for industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound has been shown to influence various biochemical pathways by interacting with enzymes and proteins, potentially inhibiting their activity or altering their function.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities. These properties are attributed to its structural features that allow it to interact effectively with biological macromolecules.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of thiomorpholine compounds, including this compound, showed significant antibacterial effects against various strains of bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Anticancer Activity : Another investigation focused on the anticancer potential of this compound. In vitro assays revealed that it induced apoptosis in cancer cell lines through the activation of caspase pathways. The compound's unique structure contributed to its selectivity towards cancerous cells while sparing normal cells.

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of this compound:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 2,2-Dimethyl-1lambda4-thiomorpholin-1-one | Moderate antimicrobial | Cell membrane disruption |

| This compound | Strong antimicrobial and anticancer | Apoptosis induction |

| This compound sulfate | Limited activity | Non-specific |

Research Findings

Recent research has focused on expanding the understanding of the biological activities associated with this compound. Notable findings include:

- Structure-Activity Relationship (SAR) : Studies have indicated that modifications in the diethyl groups can significantly alter the biological activity of the compound. For example, replacing ethyl groups with larger alkyl chains may enhance lipophilicity and improve cellular uptake.

- Toxicity Studies : Preliminary toxicity assessments suggest that while the compound exhibits potent biological activity, careful consideration must be given to dosage and administration routes to minimize adverse effects.

Q & A

Q. How can researchers balance open-data requirements with intellectual property concerns?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.